molecular formula C7H7NO4 B081317 4-Methoxy-3-nitrophenol CAS No. 15174-02-4

4-Methoxy-3-nitrophenol

Cat. No. B081317
CAS RN: 15174-02-4
M. Wt: 169.13 g/mol
InChI Key: AADXAMFLYDYIFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of methoxy-nitrophenols has demonstrated various methodologies, focusing on achieving high yields and efficient reaction conditions. For example, a study detailed a new method for synthesizing 4-methoxyphenol, starting from 4-chloro-1-nitrobenzene and converting it through several steps, achieving yields above 80% in all steps (Cai‐Guang Jian, 2000). Another approach discussed the synthesis of 2-nitro-4-methoxyphenol from alkali hydrolysis of 2-nitro-4-methoxyaniline, with a notable 96% yield under optimized conditions (M. Guo, 2002).

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-nitrophenol and related compounds has been extensively studied using various spectroscopic techniques. Characterization methods such as FT-IR, Far-IR, Near IR, UV-Vis, mass spectrometry, and molar conductivity have been employed to elucidate their structures and understand their electrochemical behaviors (A. Khandar, Khatamian Masoumeh, 1999).

Chemical Reactions and Properties

Chemical reactions involving 4-Methoxy-3-nitrophenol, such as nitration and oxidation, have been detailed in studies, highlighting the compound's reactivity towards various reagents and conditions. One investigation described the nitration and oxidation of 4-methoxyphenol by nitrous acid in an aqueous acid solution, proposing a mechanism for the observed product distribution and reaction rates (B. Beake, J. Constantine, R. B. Moodie, 1994).

Physical Properties Analysis

The physical properties of methoxyphenols, including 4-Methoxy-3-nitrophenol, have been the subject of thermochemical and calorimetric studies. These studies provide insights into their vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies, offering a deeper understanding of the compound's behavior in various states and conditions (M. Varfolomeev, D. I. Abaidullina, B. Solomonov, S. P. Verevkin, V. N. Emel’yanenko, 2010).

Chemical Properties Analysis

The chemical properties of 4-Methoxy-3-nitrophenol, such as its reactivity with radicals and its role in various chemical reactions, have been explored. Studies have shown how methoxyphenols react with atmospheric radicals, yielding nitro derivatives as major products, which has implications for understanding atmospheric chemistry and pollution sourced from biomass burning (Haixu Zhang, Bo Yang, Youfeng Wang, J. Shu, Peng Zhang, Pengkun Ma, Zhen Li, 2016).

Scientific Research Applications

1. Reduction of 4-Nitrophenol Using Green-Fabricated Metal Nanoparticles

  • Summary of Application: This research focuses on the green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP). The mechanisms for the formation of these nanoparticles and the catalytic reduction of 4-NP are discussed .
  • Methods of Application: The reduction process involves the use of green-fabricated metal nanoparticles as catalysts. The parameters that need to be considered in the catalytic efficiency calculations are also discussed .
  • Results or Outcomes: The review presents the scientific advances in the green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol in aqueous media .

2. Reduction of 4-Nitrophenol Using Non-Noble Metal Fly Ash-Based Catalysts

  • Summary of Application: This research focuses on the development of noble metal-free catalysts for the reduction of 4-Nitrophenol (4-NPh) to aminophenol (4-APh). The catalysts are based on coal fly ash, a major waste stream from coal combustion .
  • Methods of Application: A new composite material containing copper ferrite nanoparticles was prepared via a facile, environmentally friendly, and cost-effective method. The structure, morphology, composition, and magnetic properties of the material were studied to assess the efficiency of the preparation .
  • Results or Outcomes: The catalyst showed efficiency and stability in the conversion of 4-NPh of up to 95% in 3 min over four consecutive cycles .

3. Indirect Radiofluorination of Biomolecules

  • Summary of Application: This research focuses on the use of 4-Nitrophenyl (PNP) activated esters for indirect radiofluorination of biomolecules .
  • Methods of Application: The study involves the synthesis of PNP and 2,3,5,6-tetrafluorphenyl (TFP) esters of 4-methoxyphenyliodonium benzoate and 6-trimethylammonium nicotinate as precursors for direct radiofluorination .
  • Results or Outcomes: The study demonstrates the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .

4. Treatment of Obesity and Diabetes

  • Summary of Application: 4-Methoxy-2-nitrophenol has been suggested to have potential applications in the treatment of obesity, prevention of weight gain, promotion of weight loss, slimming, and the treatment or prevention of the development of diabetes .
  • Methods of Application: The specific methods of application are not detailed in the source, but it is likely that the compound would be administered in a controlled dosage as part of a broader treatment plan .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source, but the implication is that the use of 4-Methoxy-2-nitrophenol could lead to positive health outcomes in the areas of weight management and diabetes prevention .

5. Synthesis of Paracetamol

  • Summary of Application: 4-Nitrophenol is used as an intermediate in the synthesis of paracetamol (also known as acetaminophen), a common over-the-counter pain reliever and fever reducer .
  • Methods of Application: The specific methods of application are not detailed in the source, but it likely involves a series of chemical reactions to convert 4-Nitrophenol into paracetamol .
  • Results or Outcomes: The outcome of this process is the production of paracetamol, a widely used medication for pain relief and fever reduction .

6. Production of Dyes, Fungicides, Insecticides, and Pharmaceuticals

  • Summary of Application: 4-Nitrophenol has a wide range of applications, including the production of colors, fungicides, insecticides, and even some pharmaceuticals .
  • Methods of Application: The specific methods of application are not detailed in the source, but it likely involves various chemical reactions using 4-Nitrophenol as a starting material .
  • Results or Outcomes: The outcome of these processes is the production of a variety of useful products, including dyes, fungicides, insecticides, and pharmaceuticals .

Safety And Hazards

4-Methoxy-3-nitrophenol is labeled with the signal word “Warning” and has hazard statements H302, H315, and H319 . This indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

4-methoxy-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADXAMFLYDYIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566091
Record name 4-Methoxy-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-nitrophenol

CAS RN

15174-02-4
Record name 4-Methoxy-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXY-3-NITROPHENOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 61 g. (0.29 m.) of 4-methoxy-3-nitrophenyl acetate (part B) and 34.68 g. (0.87 g. (0.87 m.) of NaOH in 500 ml. of H2O was stirred and heated on a steam bath for 2 hours. The reaction solution was acidified with 87 ml. of conc. HCl, keeping the temperature below 20°C. The acid solution was extracted three times using a total of 1500 ml. of benzene. The combined benzene extracts were dried over anhydrous MgSO4, filtered and concentrated in vacuo to give 33 g. m.p. 78°-80°.
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Synthesis routes and methods II

Procedure details

4-Methoxy-3-nitrophenylacetate (2.46 g, 11.7 mmol) was dissolved in anhydrous ethanol (80 ml) and sodium ethoxide (1.19 g, 17.5 mmol) was added. The reaction was stirred at room temperature for 0.5 h. The dark red solution was acidified with 2M HCl and concentrated under reduced pressure. The residue was taken up into water and extracted with dichloromethane. The combined organics were washed with 2M HCl and brine, then dried over sodium sulfate. Evaporation of the solvent under reduced pressure gave the title compound as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
C Qin, L Abrell, D Troya, E Hunt, S Taylor, K Dontsova - Chemosphere, 2021 - Elsevier
… Commercially available reference standards of possible DNAN transformation products: 4-methoxy-3-nitrophenol (98%), 2-methoxy-5-nitrophenol (98%), 4-methoxy-3-nitroaniline (99%)…
Number of citations: 3 www.sciencedirect.com
S Taylor, ME Walsh, JB Becher, DB Ringelberg… - Chemosphere, 2017 - Elsevier
… Note the peak we think corresponds to 2,6-DNAN disappears after sunlight exposure while 4-Methoxy-3-Nitrophenol, the methoxy nitoaniline isomers and unknown A are formed. …
Number of citations: 38 www.sciencedirect.com
MS Miranda, VMF Morais, MAR Matos - The Journal of Chemical …, 2004 - Elsevier
… From the predicted values in this table we can see that the 5-methoxy-2-nitrophenol is the most stable isomer, whereas the 4-methoxy-3-nitrophenol isomer is the most unstable one. …
Number of citations: 24 www.sciencedirect.com
RG Coombes - Journal of the Chemical Society, Perkin Transactions 2, 1992 - pubs.rsc.org
… 4-Methoxy-3-nitrophenol was not detected. Such a reaction with "N-labelled 1 was carried out within the NMR spectrometer using ["N]nitrobenzene in C2H,]acetone as an external …
Number of citations: 3 pubs.rsc.org
A Halasz, J Hawari, NN Perreault - Environmental science & …, 2018 - ACS Publications
… was tentatively identified as its isomer 4-methoxy-3-nitrophenol. The two methoxynitrophenols (2-methoxy-5-nitrophenol and 4-methoxy-3-nitrophenol) were also found during sunlight …
Number of citations: 46 pubs.acs.org
LK Mehta, J Parrick, F Payne - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
Photochemical decomposition of 1-(2,5-dialkoxyphenyl)triazolopyridines 7a, 21 and 33 resulted in elimination of an alkoxy group to give the alkoxycarbolines 9a and 35 in addition to …
Number of citations: 48 pubs.rsc.org
LK Sviatenko, L Gorb, D Leszczynska, SI Okovytyy… - Structural Chemistry, 2021 - Springer
… DNAN in different environments were nitrite (NO 2 − ), nitrate (NO 3 − ), and minor amounts of deprotonated 2,4-dinitrophenol [7], 2-methoxy-5-nitroaniline, and 4-methoxy-3-nitrophenol […
Number of citations: 2 link.springer.com
Y Yang, Y Ji, P Yang, L Wang, J Lu, C Ferronato… - … of Photochemistry and …, 2018 - Elsevier
2,4-Dinitroanisole (DNAN) is an emerging organic contaminant that may pose potential risks to both human health and ecological system. In this contribution, we attempt to investigate …
Number of citations: 25 www.sciencedirect.com
MK Shukla, LK Sviatenko, SI Okovytyy, L Gorb… - 2021 - erdc-library.erdc.dren.mil
… − ), nitrate (NO3 − ), and minor amounts of deprotonated 2,4-dinitrophenol [7], 2-methoxy-5nitroaniline, and 4-methoxy-3-nitrophenol [8]. The photolysis of DNAN is expected to take …
Number of citations: 2 erdc-library.erdc.dren.mil
KM Dontsova, JD Arthur, E Hunt, ML Brusseau… - 2022 - apps.dtic.mil
… Note that the peak we think corresponds to 2,6-DNAN disappears after sunlight exposure while 4-methoxy-3-nitrophenol, the methoxy nitroaniline isomers, and UK- A are formed. …
Number of citations: 3 apps.dtic.mil

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